Yttrium trichloride hexahydrate

Description

Contextual Significance of Rare Earth Elements in Modern Chemistry

Rare earth elements (REEs), a group of seventeen chemically similar metallic elements, are fundamental to numerous advanced technologies. rareelementresources.comquora.com This group includes the fifteen lanthanides, along with scandium and yttrium. rareelementresources.comquora.com Their unique electronic structures, particularly the presence of f-electrons, endow them with remarkable magnetic, luminescent, and catalytic properties. rareelementresources.comsnexplores.org These characteristics make them indispensable in a wide array of applications, from the miniaturization of electronics to green energy technologies and medical devices. rareelementresources.comsciencehistory.org

The importance of REEs is underscored by their designation as "critical minerals" by geological surveys, highlighting their role in national security and economic development. rareelementresources.com Their applications are diverse and impactful:

Catalysis: Cerium and lanthanum are crucial in catalytic converters for automobiles, converting harmful carbon monoxide to carbon dioxide. sciencehistory.org

Luminescence: Europium, yttrium, erbium, and neodymium are used as phosphors in energy-efficient lighting and displays, with europium being key to the development of color television. sciencehistory.org

Magnets: Neodymium, combined with iron and boron, creates the most powerful permanent magnets known, essential for wind turbines, electric motors, and computer hard drives. sciencehistory.org

Batteries: Mischmetal, a mixture of cerium, lanthanum, neodymium, and praseodymium, is used in nickel-metal hydride (NiMH) batteries, enhancing their energy density and lifespan. sciencehistory.org

Overview of Yttrium Compounds in Advanced Materials and Chemical Synthesis

Yttrium, a key rare earth element, and its compounds play a pivotal role in the advancement of materials science and chemical synthesis. numberanalytics.comsamaterials.com Yttrium's ability to enhance the properties of materials makes it a valuable component in various high-tech applications. numberanalytics.com

Key applications of yttrium compounds include:

Phosphors: Yttrium compounds are essential in producing phosphors for LEDs and formerly in cathode ray tube displays. wikipedia.org Yttrium oxide sulfide (B99878) doped with europium was instrumental in developing red phosphors for color television. wikipedia.org

Alloys: Adding yttrium to alloys, such as those of aluminum and magnesium, improves their strength and resistance to high-temperature oxidation. samaterials.com

Ceramics and Glass: Yttrium oxide is used to produce yttrium-iron-garnets (YIG), which have important magnetic properties and are used in microwave filters. sigmaaldrich.com It also increases the shock resistance and reduces the thermal expansion of glass.

Superconductors: Yttrium barium copper oxide (YBCO) was the first material discovered to superconduct above the boiling point of liquid nitrogen, a significant breakthrough in the field. stanfordmaterials.com

Catalysis: Yttrium compounds act as catalysts in processes like ethylene (B1197577) polymerization. wikipedia.org

Chemical Identity and Structural Forms of Yttrium Trichloride (B1173362) Hydrates

Yttrium trichloride exists primarily in two forms: the anhydrous form (YCl₃) and the hydrated form, yttrium trichloride hexahydrate (YCl₃·6H₂O). wikipedia.orgpangea-intl.com Both are colorless, crystalline solids that are highly soluble in water and deliquescent, meaning they readily absorb moisture from the air. wikipedia.org

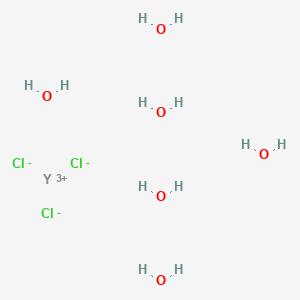

The hexahydrate form has the molecular formula YCl₃·6H₂O and a molecular weight of 303.36 g/mol . sigmaaldrich.comnih.gov Its structure consists of a central yttrium ion (Y³⁺) coordinated with six water molecules, forming a complex cation, [Y(H₂O)₆]³⁺, which is then associated with three chloride anions (Cl⁻).

Distinctions Between Hydrated and Anhydrous Yttrium(III) Chloride

The primary distinction between hydrated and anhydrous salts lies in the presence of water molecules within the crystal structure of the hydrated form, known as water of crystallization. tutorchase.com This difference leads to variations in their physical and chemical properties.

| Property | This compound (YCl₃·6H₂O) | Anhydrous Yttrium Trichloride (YCl₃) |

| Formula | YCl₃·6H₂O | YCl₃ |

| Molecular Weight | 303.36 g/mol sigmaaldrich.com | 195.26 g/mol |

| Appearance | White crystals or powder thermofisher.comthermofisher.com | White solid |

| Melting Point | 100 °C (decomposes) sigmaaldrich.com | 721 °C |

| Density | 2.18 g/mL at 25 °C sigmaaldrich.com | 2.61 g/cm³ |

| Structure | Contains [Y(H₂O)₆]³⁺ and Cl⁻ ions | Layered cubic structure similar to AlCl₃ wikipedia.org |

Heating the hydrated salt does not simply remove the water to yield the anhydrous form; instead, it results in the formation of yttrium oxychloride (YOCl). wikipedia.org The preparation of anhydrous yttrium trichloride requires specific methods, such as the "ammonium chloride route," which involves reacting yttrium oxide with ammonium (B1175870) chloride and then thermally decomposing the resulting complex. wikipedia.org

Historical Perspectives and Contemporary Research Trajectories

The history of yttrium is intertwined with the discovery of rare earth elements. In 1788, an unusual black mineral was found in a quarry in Ytterby, Sweden. sciencehistory.org The chemist Johan Gadolin later identified a new "earth" (oxide) within this mineral, which he named yttria. sciencehistory.org This discovery eventually led to the isolation of the element yttrium, named after the town of Ytterby. sciencehistory.org

Early research on rare earths was challenging due to the difficulty in separating these chemically similar elements. sciencehistory.org The development of techniques like spectroscopy and ion-exchange chromatography in the 20th century was crucial for their isolation and characterization. sciencehistory.org

Contemporary research on this compound and other yttrium compounds is focused on several key areas:

Nanomaterials: Yttrium chloride hexahydrate serves as a precursor for synthesizing yttrium oxide nanocrystallites, which have applications in various fields. ottokemi.com

Catalysis: It is used to prepare highly active and enantioselective yttrium precatalysts for asymmetric chemical reactions, such as hydroamination. ottokemi.com

Luminescent Materials: Research continues to explore the use of yttrium-based hosts for lanthanide ions to create novel phosphors with tailored light-emitting properties for applications in lighting and displays. rsc.org

Advanced Materials: The role of yttrium in creating high-performance alloys, ceramics, and superconductors remains an active area of investigation. numberanalytics.comstanfordmaterials.com

Properties

IUPAC Name |

yttrium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Y/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINACGXCEZNYTF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10361-92-9 (Parent) | |

| Record name | Yttrium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3051416 | |

| Record name | Yttrium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-94-2 | |

| Record name | Yttrium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium chloride (YCl3), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTRIUM CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84S0617JNO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Yttrium Trichloride Hexahydrate and Derived Compounds

Direct Synthesis Routes of Yttrium Chloride Species

Direct synthesis methods are fundamental for producing both hydrated and anhydrous forms of yttrium chloride. The choice of precursor and reaction conditions dictates the final product.

Preparation from Yttrium Oxide Precursors

A common and economically viable method for synthesizing yttrium trichloride (B1173362) hexahydrate involves the reaction of yttrium oxide (Y₂O₃) with aqueous hydrochloric acid (HCl). wikipedia.orgresearchgate.net Yttrium oxide, being a readily available starting material, is dissolved in boiling aqueous HCl until the solution is saturated. researchgate.net The hot solution is then filtered to remove any unreacted oxide and concentrated by heating until the onset of crystallization. researchgate.net Subsequent cooling allows for the formation of crystalline yttrium trichloride hexahydrate in high yield. researchgate.net The chemical reaction for this process is:

Y₂O₃ + 6HCl + 9H₂O → 2(YCl₃·6H₂O)

It is important to note that simple heating of the resulting this compound does not yield the anhydrous form; instead, it leads to the formation of yttrium oxychloride. wikipedia.org

"Ammonium Chloride Route" for Anhydrous Yttrium(III) Chloride and Complex Intermediates

To obtain anhydrous yttrium(III) chloride, the "ammonium chloride route" is a widely employed method. wikipedia.orgresearchgate.net This process can start from yttrium oxide, hydrated yttrium chloride, or yttrium oxychloride. wikipedia.org The initial step involves the formation of an intermediate complex, ammonium (B1175870) pentachloroyttrate(III) ((NH₄)₂[YCl₅]). wikipedia.org

The reactions are as follows:

From yttrium oxide: 10NH₄Cl + Y₂O₃ → 2(NH₄)₂[YCl₅] + 6NH₃ + 3H₂O wikipedia.org

From this compound: YCl₃·6H₂O + 2NH₄Cl → (NH₄)₂[YCl₅] + 6H₂O wikipedia.org

(NH₄)₂[YCl₅] → 2NH₄Cl + YCl₃ wikipedia.org

Thermodynamic and kinetic studies have shown that the chlorination process occurs between 493 K and 573 K, while the decomposition of the intermediate to anhydrous YCl₃ happens at temperatures above 717 K. bohrium.com A patented method highlights using an open reactor and temperatures between 400°C and 520°C to produce anhydrous yttrium-rich mixed rare earth chlorides with low water-insoluble content. google.comgoogle.com

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods utilize this compound as a precursor for the synthesis of more complex materials, such as metal-organic frameworks and oxide nanocubes, under controlled temperature and pressure conditions.

Hydrothermal Synthesis of Yttrium-Containing Metal-Organic Frameworks (MOFs)

Yttrium-based Metal-Organic Frameworks (MOFs) are crystalline materials with porous structures, synthesized using yttrium(III) precursors. While yttrium nitrate (B79036) is a common precursor, yttrium trichloride has also been explored. chemrxiv.org For instance, a novel yttrium-based MOF with the formula [Y₅L₆(OH)₃(DMF)₃]·5H₂O was prepared via a solvothermal procedure. rsc.org Another study demonstrated the synthesis of a bioactive Yttrium-MOF using microwave-assisted methods. nih.gov The synthesis of rare-earth cluster-based MOFs, often performed with metal nitrate salts, can also utilize other Y(III) precursors, highlighting the versatility of yttrium sources in MOF synthesis. chemrxiv.org

Hydrothermal Synthesis of Yttrium Oxide Nanocubes utilizing Yttrium(III) Chloride Solutions

Hydrothermal synthesis is a prominent technique for producing yttrium oxide (Y₂O₃) nanoparticles with controlled morphologies. Yttrium(III) chloride solutions are used as the yttrium source in these syntheses. mdpi.com For example, Y₂O₃ nanocubes have been synthesized by heating a mixture of YCl₃ solution and hexamethylenetetramine (HMTA) in a Teflon-lined autoclave at 180°C for 24 hours. mdpi.comresearchgate.net The morphology of the resulting Y₂O₃ nanoparticles can be influenced by factors such as pH and the presence of other reagents like phenol, which can lead to flower-shaped nanostructures. mdpi.com

Wet Chemical Synthesis Techniques

Wet chemical synthesis encompasses a variety of solution-based methods for producing yttrium compounds. These techniques offer control over particle size and composition.

One example is the synthesis of yttrium oxide nanoneedles through a process involving the precipitation of yttrium hydroxide (B78521) (Y(OH)₃) from a YCl₃ solution using sodium hydroxide (NaOH). mdpi.com The pH of the YCl₃ solution is carefully adjusted to 8.4 to ensure complete precipitation. mdpi.com This yttrium hydroxide slurry is then subjected to carbonation with CO₂ to form yttrium carbonate, which upon calcination, yields yttrium oxide nanoneedles. mdpi.com

Another wet chemical application involves the low-temperature hydrothermal treatment of solutions containing yttrium chloride hexahydrate, L-lactic acid, and hexamethylenetetramine (HMT) to produce yttrium lactates. rsc.org Varying the concentrations of the reactants can lead to different products, including crystalline yttrium lactate (B86563) dihydrate and a semi-amorphous fibrous material. rsc.org

The table below summarizes the various synthetic methodologies discussed:

| Product | Synthetic Method | Precursors | Key Conditions | Reference(s) |

| This compound | Direct Synthesis | Yttrium Oxide, Hydrochloric Acid | Boiling aqueous solution, cooling for crystallization | wikipedia.org, researchgate.net |

| Anhydrous Yttrium(III) Chloride | "Ammonium Chloride Route" | Yttrium Oxide or YCl₃·6H₂O, Ammonium Chloride | Formation of (NH₄)₂[YCl₅] intermediate, thermal decomposition > 717 K | wikipedia.org, bohrium.com, researchgate.net |

| Yttrium-Containing MOFs | Solvothermal/Hydrothermal | Yttrium(III) Precursors (including YCl₃), Organic Ligands | Controlled temperature and pressure | chemrxiv.org, rsc.org |

| Yttrium Oxide Nanocubes | Hydrothermal Synthesis | Yttrium(III) Chloride, Hexamethylenetetramine (HMTA) | 180°C for 24 hours in an autoclave | mdpi.com, researchgate.net |

| Yttrium Oxide Nanoneedles | Wet Chemical Synthesis | Yttrium(III) Chloride, Sodium Hydroxide, Carbon Dioxide | Precipitation of Y(OH)₃, followed by carbonation and calcination | mdpi.com |

| Yttrium Lactates | Wet Chemical Synthesis | This compound, L-lactic Acid, Hexamethylenetetramine (HMT) | Low-temperature hydrothermal treatment (100°C) | rsc.org |

Sol-Gel Processing for Yttrium-Based Nanocomposites and Coatings

The sol-gel method is a versatile wet-chemical technique used to produce a variety of materials, including nanocomposites and coatings, with a high degree of homogeneity and purity at relatively low temperatures. sciforum.netbohrium.com this compound can be utilized as a precursor in sol-gel synthesis to create yttrium-based materials.

In a typical sol-gel synthesis of yttrium oxide (Y₂O₃) nanocrystallites, this compound is dissolved in a solvent like methanol. mdpi.commdpi.com A chelating agent, such as acetylacetone, may be added to stabilize the yttrium sol. mdpi.com The sol is then converted into a gel, which is subsequently heat-treated to obtain the final Y₂O₃ nanocrystallites. mdpi.com The incorporation of structure-directing agents like P-123 poloxamer can influence the physicochemical properties of the resulting nanoparticles, such as crystallinity and purity. mdpi.com Studies have shown that Y₂O₃ nanostructured powders prepared from yttrium chloride in the presence of P-123 poloxamer can exhibit enhanced properties compared to those synthesized from yttrium nitrate. mdpi.com The crystallite size of Y₂O₃ produced by this method can range from 21 to 32 nm. mdpi.com

The sol-gel process is also employed to create yttrium-based coatings. For example, yttria-based polymeric coatings have been developed using yttrium trimethoxyethoxide, which can be synthesized from yttrium precursors. nih.gov While this specific example uses a different precursor, the principle of forming a sol and then a gel to create a coating is central to the sol-gel method. In the context of yttrium aluminosilicates, while yttrium nitrate has been used as a precursor, its use can lead to inhomogeneities. dtic.mil This highlights the importance of precursor selection in achieving the desired material properties.

The parameters of the sol-gel process, such as the choice of precursor, solvent, water-to-alkoxide ratio, pH, and annealing temperature, all play a critical role in determining the final properties of the nanocomposites and coatings. bohrium.commdpi.comscielo.br

Table 2: Sol-Gel Synthesis of Yttrium-Based Materials

| Precursor | Solvent | Additive/Mediator | Product | Key Findings | Reference |

| This compound | Methanol | P-123 Poloxamer | Y₂O₃ Nanocrystallites | Enhanced crystallinity and purity compared to nitrate precursor. | mdpi.com |

| This compound | Methanol | Acetylacetone | Y₂O₃ Nanocrystallites | Formation of a stable yttrium sol. | mdpi.com |

| Yttrium Nitrate | Polyvinyl Alcohol (PVA) | Nitric Acid | Y₂O₃ Crystals | pH variation can minimize calcination time and temperature. | scielo.br |

Controlled Synthesis of Yttrium Lactate (Amorphous and Crystalline Forms)

The synthesis of yttrium lactate in both amorphous and crystalline forms can be achieved through a controlled hydrothermal process using this compound as the starting material. nih.govscispace.com This synthesis demonstrates how subtle changes in reaction conditions can lead to significantly different product morphologies and crystallinities.

The general synthetic strategy involves heating an aqueous solution of this compound, L-lactic acid, and hexamethylenetetramine (HMT) in a closed vessel. nih.govscispace.com HMT serves as a pH buffer, and its concentration, along with the concentration of lactic acid, plays a crucial role in determining the final product. nih.govscispace.com

A crystalline molecular yttrium lactate complex, with the formula Y(Lac)₃(H₂O)₂, can be synthesized under specific conditions. nih.govrsc.orgpnpi.spb.ru This is achieved by using a high ligand-to-metal molar ratio and maintaining mild hydrothermal conditions. nih.govrsc.org In this complex, the coordination sphere of the yttrium ion is saturated with lactate ligands and water molecules, resulting in a neutral molecular moiety. nih.govrsc.orgpnpi.spb.ru

Conversely, a slight increase in the pH of the reaction mixture, for instance from 4.5 to 5.5, promotes the formation of a semi-amorphous, fibrous basic yttrium lactate. nih.govrsc.orgrsc.org This material has a presumed chemical composition of Y₄(OH)₅(C₃H₅O₃)₇·6H₂O. nih.govrsc.orgrsc.org The concentration of lactic acid also influences the outcome; low concentrations can lead to the formation of amorphous precipitates, while intermediate concentrations can result in the formation of monolithic gels. scispace.comrsc.org

Table 3: Synthesis of Yttrium Lactate from this compound

| YCl₃·6H₂O Conc. | HMT Conc. | L-lactic Acid Conc. | Temperature | Time | Product | Reference |

| 1.7 x 10⁻² M | 2.4, 5.6, or 12 x 10⁻² M | 0.5 - 8.5 x 10⁻² M | 100 °C | 24 h | Crystalline Y(Lac)₃(H₂O)₂ or Amorphous Y₄(OH)₅(C₃H₅O₃)₇·6H₂O | nih.govscispace.com |

Thermal Decomposition Pathways of Yttrium Precursors and Complexes

The thermal decomposition of yttrium precursors, including hydrated chlorides and various coordination complexes, is a common method for producing yttrium oxide. The pathway of decomposition is highly dependent on the nature of the precursor and the heating conditions.

The thermal decomposition of yttrium chloride hydrate (B1144303) has been studied using thermogravimetric analysis. osti.gov The process begins with the loss of water of hydration in the temperature range of 55 to 110 °C. osti.gov Further heating leads to the formation of an intermediate monohydrate, followed by the formation of yttrium oxychloride (YOCl). osti.govwikipedia.org The final product upon heating yttrium chloride hydrate in air is typically yttrium oxychloride, not the anhydrous chloride. wikipedia.org The complete conversion to yttrium oxide from the oxychloride requires higher temperatures.

In a related context, the thermal decomposition of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) proceeds through a complex condensation process. researchgate.net It involves the formation of intermediate oxynitrates, such as a tetramer with the arrangement Y₄O₄(NO₃)₄, which gradually loses N₂O₅ to form Y₄O₅(NO₃)₂ and ultimately transforms into yttrium oxide. researchgate.net

The thermal decomposition of yttrium coordination complexes is also a route to yttrium oxide nanoparticles. For example, a newly synthesized Y(III) complex, [Y(Cup)₂(Gly)∙2H₂O], can be thermally decomposed in an oven at 400°C for 30 minutes to yield yttrium oxide nanoparticles. orientjchem.org The off-white powder obtained is then washed to remove impurities. orientjchem.org

The study of thermal decomposition pathways is crucial for designing synthetic routes to yttrium-based materials with desired phases and morphologies.

Synthesis of Specific Yttrium Coordination Complexes using this compound

Yttrium trichloride, both in its anhydrous and hydrated forms, is a key starting material for the synthesis of a variety of yttrium coordination complexes. These complexes are of interest for their potential applications in catalysis, materials science, and as precursors for other yttrium compounds.

One example, as detailed in section 2.3.3, is the synthesis of the crystalline yttrium lactate complex, Y(Lac)₃(H₂O)₂, from this compound. nih.gov In this complex, the yttrium ion is coordinated to three lactate ligands and two water molecules. nih.gov

Yttrium trichloride is also used to synthesize organometallic complexes. For instance, tris(methylcyclopentadienyl)yttrium(III), (MeCp)₃Y, can be synthesized by reacting anhydrous yttrium(III) chloride with sodium methylcyclopentadienide (MeCpNa) in a solvent like tetrahydrofuran (B95107) (THF) or toluene. google.com The reaction mixture is typically heated to facilitate the reaction, and the product is isolated after removing the solvent. google.com Similarly, other substituted cyclopentadienyl (B1206354) complexes, such as tris(butylcyclopentadienyl)yttrium(III), can be prepared using the corresponding sodium cyclopentadienide (B1229720) reagent. google.com

Another class of yttrium coordination complexes synthesized from yttrium trichloride are the tris(biaryldiyl)yttrium(III) complexes. For example, tris(biphenyldiyl)yttrium(III) can be synthesized by treating YCl₃ with 2,2′-dilithiobiphenyl in THF. nih.gov This reaction leads to the formation of a homoleptic yttrium hydrocarbyl complex. nih.gov

Furthermore, yttrium trichloride can react with ligands such as phosphine (B1218219) oxides to form complexes like [Y(Me₃PO)₆]X₃ (where X is a halide). wikipedia.org It can also form complex halides, for instance, by reacting with other metal halides.

The synthesis of these coordination complexes often involves salt metathesis reactions, where the chloride ligands on the yttrium precursor are replaced by other anionic ligands. The choice of solvent and reaction conditions is critical to obtaining the desired product in good yield and purity.

Advanced Characterization Techniques and Structural Analysis of Yttrium Trichloride Hexahydrate and Its Derivatives

Crystallographic Investigations

Crystallographic studies are essential for determining the atomic arrangement within yttrium trichloride (B1173362) and its derivatives. Techniques such as X-ray and neutron diffraction provide detailed information about the crystal lattice, phase purity, and structural order.

Powder X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure Analysis

Powder X-ray Diffraction (XRD) is a primary analytical technique for the characterization of polycrystalline materials. latech.edu It is extensively used for the phase identification of unknown crystalline substances, where the resulting diffraction pattern acts as a unique "fingerprint" for a specific material. malvernpanalytical.comncl.ac.uk This is achieved by comparing the experimental diffraction pattern with entries in reference databases. malvernpanalytical.comncl.ac.uk

In the context of yttrium compounds, XRD is crucial for confirming the synthesis of the desired phase and assessing its purity. For instance, studies on the synthesis of yttrium oxide (Y₂O₃) nanoparticles from precursors like yttrium chloride rely on XRD to verify the formation of the cubic Y₂O₃ phase. mdpi.comresearchgate.net The technique can distinguish between different crystalline phases (polymorphs) of the same chemical compound and can detect impurities or unreacted species from a synthesis reaction. ncl.ac.uk

For anhydrous yttrium(III) chloride, XRD analysis has determined its crystal structure. It crystallizes in a monoclinic system with a layered structure analogous to that of aluminum trichloride (AlCl₃). wikipedia.orgchemicalbook.com The yttrium ions occupy one-third of the octahedral holes within a close-packed chloride ion lattice. wikipedia.org Specific crystallographic data for the anhydrous form have been well-established through these diffraction studies. chemicalbook.comchemicalbook.com

Table 1: Crystallographic Data for Anhydrous Yttrium(III) Chloride

| Compound | Formula | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|---|

| Yttrium(III) chloride | YCl₃ | Monoclinic | C2/m | a = 0.692 nm, b = 1.19 nm, c = 0.644 nm, β = 111° |

Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

Neutron Powder Diffraction (NPD) for In Situ Reaction Monitoring and Disorder Analysis

Neutron Powder Diffraction (NPD) is a powerful technique that complements XRD, offering distinct advantages for certain structural analyses. Because neutrons scatter from atomic nuclei rather than electron clouds, they are particularly sensitive to the positions of light elements, such as the hydrogen atoms in water molecules. This makes NPD highly suitable for studying hydrated compounds.

A key application of NPD is the in situ monitoring of chemical reactions and phase transitions. nih.gov For example, specialized sample environments allow for the study of materials under controlled humidity, enabling researchers to observe humidity-induced phase transitions and reactions in real-time. nih.gov This capability would be invaluable for analyzing the dehydration process of yttrium trichloride hexahydrate, tracking the structural changes as water molecules are removed from the crystal lattice. Furthermore, NPD is effective for analyzing structural disorder, such as the orientation of water molecules or the distribution of different ions within a crystal structure.

Crystal Structure Determination of Yttrium(III) Chloride (Anhydrous and Hydrate (B1144303) Forms)

The crystal structures of both anhydrous and hydrated yttrium(III) chloride have been determined, revealing significant differences due to the incorporation of water molecules into the lattice.

Anhydrous Yttrium(III) Chloride (YCl₃): The anhydrous form adopts the aluminum trichloride (AlCl₃) crystal structure. wikipedia.orgchemicalbook.com It is monoclinic, belonging to the C2/m space group. chemicalbook.comchemicalbook.commaterialsproject.org The structure consists of two-dimensional layers of edge-sharing YCl₆ octahedra. materialsproject.org Within these layers, each Y³⁺ ion is coordinated to six Cl⁻ ions in a distorted octahedral geometry. materialsproject.org

Yttrium(III) Chloride Hexahydrate (YCl₃·6H₂O): The hexahydrate form has a more complex structure. It is composed of complex cations and chloride anions. nih.govamericanelements.com While a specific detailed structure for this compound is noted, it is known to be isostructural with other lanthanide chloride hydrates, such as ytterbium(III) chloride hexahydrate. nih.gov In the case of the ytterbium analogue, the structure consists of a complex cation, [YbCl₂(H₂O)₆]⁺, and a free Cl⁻ anion. nih.gov The metal center is coordinated by six water molecules and two chloride ions, resulting in a distorted square antiprism geometry. nih.gov The positive charge of this complex is balanced by the remaining chloride anion, which engages in hydrogen bonding with the coordinated water molecules. nih.gov This arrangement highlights that not all chloride ions are directly bonded to the yttrium ion in the hydrated form.

Morphological and Nanostructural Characterization

Electron microscopy techniques are indispensable for visualizing the external morphology and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to obtain detailed information about a sample's surface topography and particle morphology. nanoscience.com By scanning a focused beam of electrons over a sample, SEM produces images that reveal characteristics such as particle shape, size, and aggregation. nanoscience.com

In the analysis of materials derived from yttrium trichloride, SEM is used to examine the morphology of the resulting powders. For example, SEM analysis of yttrium oxide synthesized via wet chemical methods has shown irregular crystalline structures that coalesce to form micro-sized particles. researchgate.net In other preparations, SEM micrographs have revealed different morphologies, from primary particles to larger spray-dried granules. researchgate.net This information is critical for understanding how synthesis conditions affect the final product's physical form, which in turn influences its properties and applications.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape Analysis

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, making it a powerful tool for characterizing the size, shape, and internal structure of nanoparticles. mdpi.comresearchgate.net By passing a beam of electrons through an ultrathin sample, TEM can resolve features down to the atomic level. researchgate.net

TEM is essential for the detailed analysis of nanoparticles synthesized using this compound as a precursor. Studies on yttrium oxide (Y₂O₃) nanoparticles have used TEM to precisely determine their size and shape. Research has shown that depending on the synthesis method, these nanoparticles can be quasi-spherical or mostly cuboidal. researchgate.netjksus.orgmdpi.com Size distribution analysis, often performed with software like ImageJ, can be accurately determined from TEM micrographs, with studies reporting mean diameters in the range of 15 to 35 nm. mdpi.comnih.govresearchgate.net For example, one study found Y₂O₃ nanoparticles to have a size of 35 ± 10 nm, while another reported a range of 18 ± 5 nm. researchgate.netjksus.org Such precise characterization is vital for applications in fields like nanomedicine and advanced materials, where nanoparticle dimensions directly impact performance. researchgate.net

Table 2: Nanoparticle Characterization via TEM for Yttrium-Based Materials

| Material | Precursor | Synthesis Method | Observed Shape | Size Range (nm) |

|---|---|---|---|---|

| Yttrium Oxide (Y₂O₃) | Yttrium Chloride (YCl₃) | Hydrothermal | Cubes, Flowers | Not specified |

| Yttrium Oxide (Y₂O₃) | Not specified | Not specified | Cuboidal | 35 ± 10 |

| Yttrium Oxide (Y₂O₃) | Not specified | Not specified | Cuboidal | 18 ± 5 |

| Yttrium-doped Perovskite | Not specified | Sol-gel | Quasi-spherical | 15 - 25 |

Data sourced from various research articles. mdpi.comresearchgate.netjksus.orgmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | YCl₃·6H₂O |

| Yttrium(III) chloride | YCl₃ |

| Yttrium oxide | Y₂O₃ |

| Aluminum trichloride | AlCl₃ |

Thermal Stability and Decomposition Profiling

The thermal behavior of this compound is critical for its handling, storage, and application, particularly in processes requiring anhydrous conditions. Techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide a comprehensive profile of its thermal stability and decomposition pathway.

Thermogravimetric Analysis (TGA) is employed to continuously measure the mass of a sample as it is heated at a controlled rate. For this compound, TGA reveals a multi-step decomposition process primarily involving the loss of its six molecules of water of hydration.

Detailed studies on the thermal decomposition of this compound show that the loss of water begins at temperatures between 55°C and 110°C. osti.govsemanticscholar.org The process is not a single event but occurs in stages. As the temperature increases, the compound loses water molecules, leading to the formation of lower hydrates. A stable intermediate corresponding to the monohydrate (YCl₃·H₂O) is often observed as a plateau in the TGA curve, indicating its relative thermal stability over a specific temperature range. osti.gov

Table 1: TGA Decomposition Stages of this compound

| Temperature Range (°C) | Event | Intermediate/Final Product |

| 55 - 110 | Onset of dehydration | Lower hydrates |

| 110 - ~250 | Stepwise loss of 5 H₂O molecules | Yttrium Trichloride Monohydrate (YCl₃·H₂O) |

| > 250 | Loss of final H₂O and hydrolysis | Yttrium Oxychloride (YOCl) |

| > 445 | Stable plateau | Yttrium Oxychloride (YOCl) |

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique identifies physical and chemical changes that involve the absorption or release of heat.

For this compound, the DTA curve complements the TGA data by showing distinct endothermic peaks that correspond to each stage of mass loss. An endotherm is a thermal event where the sample absorbs heat, characteristic of processes like melting and dehydration. The initial melting of the hydrate itself is observed as an endothermic event, followed by a series of endotherms corresponding to the stepwise removal of water molecules. tdl.orgresearchgate.net

The largest and most significant endothermic peaks align with the rapid mass loss stages seen in the TGA curve, particularly the transition from the hexahydrate to the monohydrate. researchgate.net A final endothermic event at higher temperatures corresponds to the hydrolysis reaction, where the yttrium trichloride monohydrate decomposes to form yttrium oxychloride. researchgate.net The DTA curve thus provides a "thermal fingerprint" of the compound, detailing the temperatures at which significant transformations occur.

Table 2: Correlation of DTA Events with Decomposition of this compound

| DTA Peak Type | Corresponding Event | Temperature Region |

| Endothermic | Melting of the hydrate | ~100°C |

| Endothermic | Stepwise dehydration | 100 - 250°C |

| Endothermic | Hydrolysis to form Yttrium Oxychloride | > 250°C |

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that quantifies the amount of heat absorbed or released by a sample during thermal transitions. urfu.ruresearchgate.net By measuring the heat flow to or from the sample in comparison to a reference, DSC can determine the enthalpy (ΔH) of phase transitions such as melting and dehydration.

When analyzing this compound, DSC provides quantitative data for the endothermic events identified by DTA. The dehydration process is characterized by one or more endothermic peaks on the DSC thermogram. The area under these peaks is directly proportional to the enthalpy change associated with the removal of the water of hydration. This data is crucial for understanding the energy requirements to form the anhydrous or intermediate hydrate phases. tue.nlresearchgate.net

Furthermore, DSC can be used to investigate the melting transition of the hexahydrate, which occurs at approximately 100°C. researchgate.net The precise measurement of the enthalpy of fusion and dehydration is vital for controlling industrial processes where yttrium trichloride is used as a precursor.

Purity Assessment and Impurity Analysis

The utility of yttrium trichloride in advanced applications, such as in phosphors, lasers, and as a catalyst precursor, is highly dependent on its purity. Commercial grades of this compound are available in high purity levels, typically ranging from 99.9% to 99.999%. thermofisher.comiea-shc.org

The most significant challenge in producing high-purity yttrium compounds is the removal of other rare earth elements, which have very similar chemical properties. Trace metal impurities are the primary focus of purity analysis. The state-of-the-art technique for this purpose is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). ICP-MS offers exceptional sensitivity and is capable of detecting and quantifying trace and ultra-trace elemental impurities down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. This makes it ideal for certifying the purity of high-grade yttrium trichloride and ensuring the absence of other lanthanides (e.g., Gadolinium, Dysprosium, Erbium) that could interfere with its desired optical or chemical properties. Other techniques like X-ray Fluorescence (XRF) and Optical Emission Spectroscopy (OES) can also be used for elemental analysis.

Table 3: Purity and Impurity Analysis Techniques

| Analysis Type | Technique | Common Impurities Detected |

| Trace Element Analysis | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Other Rare Earth Elements (La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu), Fe, Ca, Al, Si |

| Elemental Composition | X-ray Fluorescence (XRF) | Major and minor elemental constituents |

| Purity Verification | Titration, Gravimetric Analysis | Overall assay of Yttrium content |

Coordination Chemistry and Complexation Behavior of Yttrium Trichloride Hexahydrate

Lewis Acidity of the Yttrium(III) Center in Solution and Solid State

The yttrium(III) ion (Y³⁺), with its high charge-to-radius ratio, functions as a hard Lewis acid. rsc.org This characteristic governs its interaction with Lewis bases, forming a variety of complexes. In the solid state, the anhydrous form, yttrium trichloride (B1173362) (YCl₃), adopts a layered crystal structure where the yttrium ion is coordinated to six chloride ions in an octahedral geometry. wikipedia.org

In solution, the Lewis acidity of the Y³⁺ center is evident in its interactions with various ligands. Yttrium triflate, for instance, has been identified as a Lewis acid catalyst. rsc.org The catalytic activity of yttrium-based complexes in reactions such as the cycloaddition of CO₂ to epoxides further underscores the Lewis acidic nature of the yttrium center. rsc.org Computational studies, including Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of these yttrium complexes, providing insights into their catalytic mechanisms. rsc.orgrsc.org The interaction of yttrium complexes with other Lewis acids, such as those of aluminum, gallium, and indium, has also been explored, leading to the formation of heterometallic complexes. nih.gov

Hydration and Solvation Sphere Investigations in Aqueous Systems

In aqueous solutions, the yttrium(III) ion is strongly hydrated. rsc.org The structure and dynamics of this hydration sphere have been a subject of detailed investigation.

Formation and Stability of Yttrium-Water Clusters

Raman spectroscopy and computer simulations have shown that the Y³⁺ ion in aqueous solution is hydrated by eight water molecules, forming a stable [Y(OH₂)₈]³⁺ aqua ion with a square-antiprismatic geometry. rsc.orgnih.gov The Y³⁺–O bond distance in this hydrated complex has been determined to be approximately 2.366 Å. rsc.org While the octa-aqua ion is the predominant species, the hydration sphere is somewhat labile, with a reported water exchange rate constant of 2 x 10⁷ s⁻¹ at 25°C. rsc.org DFT calculations have been used to model the [Y(OH₂)₈]³⁺ cluster, and the calculated Y-O bond distance and vibrational frequencies are in good agreement with experimental data. nih.gov The study of yttrium oxide clusters (YₙOₘ) has also provided insights into the stability and bonding of yttrium with oxygen. rsc.orgrsc.org

Contact Ion Pair Formation in Aqueous Yttrium Chloride Solutions

In concentrated aqueous solutions of yttrium chloride, the formation of contact ion pairs occurs. nih.gov This phenomenon, where the chloride ion directly interacts with the hydrated yttrium ion, has been detected over a concentration range of 0.479–3.212 mol L⁻¹. nih.gov These ion pairs are considered relatively weak and tend to dissociate upon dilution, with nearly all complexes disappearing at concentrations below 0.2 mol L⁻¹. nih.gov The concept of ion pairing involves electrostatic interactions that are strong enough to overcome the random thermal motion of the ions, leading them to behave as a single unit. nih.gov

Formation of Chloro- and Nitrato-Complexes in Solution

In the presence of additional chloride ions, such as in yttrium chloride solutions with added hydrochloric acid, chloro-complexes of the type [Y(OH₂)₈₋ₙClₙ]⁽³⁻ⁿ⁾⁺ (for n = 1, 2) are formed. nih.gov Similarly, in aqueous solutions of yttrium nitrate (B79036), nitrato-complexes with the general formula [Y(OH₂)₈₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺ (for n = 1, 2) have been identified over a concentration range of 0.198–2.035 mol L⁻¹. nih.gov These nitrato-complexes are also weak and dissociate at concentrations below 0.1 mol L⁻¹. nih.gov The stability of these complexes is a key factor in their formation and persistence in solution. researchgate.net

Interactions with Organic Ligands

The Lewis acidic yttrium(III) center readily coordinates with a variety of organic ligands, particularly those containing oxygen donor atoms.

Complexation with Amino Acids and Related Compounds (e.g., Penicillinates)

Yttrium trichloride hexahydrate serves as a precursor in the synthesis of complexes with biologically relevant organic molecules, including amino acids and their derivatives like penicillinates. While detailed crystal structures of simple yttrium-amino acid complexes are not extensively documented in the provided literature, research demonstrates its utility in forming more complex structures. For instance, this compound is used in the synthesis of mixed ligand yttrium(III) complexes involving the amino acid L-glycine and another primary ligand, Cupron. orientjchem.org In this process, an aqueous solution of this compound is first reacted with the primary ligand, followed by the dropwise addition of the amino acid solution to form the final complex. orientjchem.org

The interaction of yttrium with amino acid residues is also crucial in the field of protein crystallography. Yttrium trichloride has been identified as a critical additive for obtaining high-quality crystals of macromolecules. nih.gov Structural analysis reveals that yttrium ions can coordinate specifically with the surface-exposed glutamate (B1630785) and aspartate side chains of different protein molecules, bridging them to form stable crystal lattices. researchgate.net This demonstrates the affinity of the yttrium ion for the carboxylate groups of these acidic amino acids.

In the context of related compounds, yttrium(III) forms complexes with penicillinates. Spectroscopic and analytical studies suggest the formation of a complex with the chemical formula [Y(Pin)2]Cl·6H2O. ajol.inforesearchgate.net Structural modeling of the Y(Pin)2 complex indicates that the yttrium ion is chelated by the penicillinate ligands. researchgate.net X-ray diffraction (XRD) analysis of the yttrium-penicillinate complex shows a semi-crystalline nature with an average crystallite size of approximately 48.78 nm. researchgate.net

| Compound/Molecule | Yttrium Source | Resulting Complex/Application | Key Finding | Reference |

|---|---|---|---|---|

| L-glycine | Yttrium chloride hexahydrate | Mixed ligand complex [Y(Cup)2(Gly)∙2H2O] | Serves as a secondary ligand in a mixed complex. | orientjchem.org |

| Penicillinate (Pin) | Not specified | [Y(Pin)2]Cl·6H2O | Forms a semi-crystalline complex with a proposed 1:2 metal-to-ligand ratio. | ajol.inforesearchgate.net |

| Proteins (e.g., SelB, β-lactoglobulin) | Yttrium chloride | Protein crystals for structural analysis | Y3+ ions coordinate with glutamate and aspartate residues, aiding crystallization. | nih.govresearchgate.net |

Role in the Formation of Rare Earth and Zinc Layered Hydroxide (B78521) Salts with Organic Anions

This compound is a key starting material in the synthesis of layered hybrid materials, specifically Rare Earth and Zinc Layered Hydroxide Salts (LHS). These materials are structured with inorganic layers of metal hydroxides, and the gallery spaces between these layers are occupied by organic anions and water molecules.

In a typical synthesis, an aqueous solution containing this compound and zinc chloride is prepared. The organic anion, which acts as a luminescent sensitizer, is dissolved separately. The metal salt solution is then slowly added to the organic anion solution under controlled pH conditions, leading to the co-precipitation of the layered hydroxide salt. The yttrium (Y³⁺) and zinc (Zn²⁺) cations form the brucite-like layers, and the organic anions are intercalated between them. The use of this compound is explicitly cited as the yttrium source for creating rare earth and zinc layered hydroxide salts intercalated with anions like 2-aminobenzoate.

Integration into Metal-Organic Frameworks (MOFs)

This compound is a versatile precursor for the construction of yttrium-based metal-organic frameworks (Y-MOFs). These materials are crystalline solids built from yttrium ions or clusters connected by organic linker molecules. The choice of synthesis method and organic linker dictates the final architecture and properties of the MOF.

Design and Synthesis of Yttrium-Based MOF Architectures

The synthesis of Y-MOFs from this compound can be achieved through various techniques, each offering control over the resulting material's structure and morphology.

Solvothermal/Hydrothermal Synthesis: This is a common method where this compound and an organic linker are heated in a solvent. For example, Y-MOFs have been synthesized using the tritopic linker 1,3,5-benzenetricarboxylic acid (H₃-BTC) through a one-pot approach where reaction time and temperature are tuned to control the structural and morphological features. A Y-BTC sample synthesized at room temperature for 24 hours shares the same structure as the known Y(BTC)(H₂O)₆ compound.

Microwave-Assisted Synthesis: This "green" methodology promotes the rapid self-assembly of yttrium ions with organic linkers. Phosphonate-based Y-MOFs have been prepared using this technique with linkers like [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) (H₈btp).

Use of Modulators: The addition of modulators during synthesis can direct the formation of specific structures. For instance, formic acid has been used as a modulator in the synthesis of a hydroxamate-based Y-MOF, which was crucial for the formation of rod-shaped secondary building units (SBUs).

| Synthesis Method | Organic Linker | Key Feature | Reference |

|---|---|---|---|

| Hydrothermal | 1,3,5-benzenetricarboxylic acid (H₃-BTC) | Temperature and time control morphology and structure. | |

| Microwave-Assisted | [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) (H₈btp) | "Green" synthesis method leading to phosphonate-based MOFs. | |

| Modulated Synthesis | Benzene-1,4-hydroxamate and Formic Acid | Formic acid as a modulator induces the formation of rod-shaped SBUs. |

Ligand-Metal Coordination in Yttrium MOFs

The coordination of the yttrium ion with the organic ligand is fundamental to the structure and properties of the resulting MOF. Yttrium's flexible coordination geometry allows for the formation of diverse structural motifs known as secondary building units (SBUs).

In the well-studied Y(btc) MOF, the yttrium atom is coordinated to oxygen atoms from the carboxylate groups of multiple btc (B1192420) ligands. The structure consists of helical chains of yttrium atoms linked by these carboxylate groups. The coordination sphere around the yttrium is highly flexible. Upon removal of coordinated water molecules to create a "bare-metal" site, the angles formed by the coordinating oxygen atoms and the yttrium center change significantly as the btc ligands close in around the vacated site. This flexibility allows the framework to undergo guest-specific rearrangements.

Reactivity and Precursor Chemistry of Yttrium Trichloride Hexahydrate

Precursor Role in Yttrium Oxide Synthesis

Yttrium trichloride (B1173362) hexahydrate is a commonly employed starting material for the synthesis of yttrium oxide (Y₂O₃), a material prized for its high thermal stability and dielectric constant. mdpi.com

Pathways to Yttrium Oxide Nanoparticles

Yttrium oxide nanoparticles with diverse morphologies, including nanocubes, nanorods, and spherical nanoparticles, can be synthesized using yttrium trichloride hexahydrate as the yttrium source. mdpi.comnih.gov Various synthesis techniques are employed, each offering control over the final product's characteristics.

One common method is hydrothermal synthesis . In this process, an aqueous solution of yttrium trichloride is mixed with a precipitating agent, such as potassium hydroxide (B78521) or hexamethylenetetramine (HMTA), and subjected to high temperatures and pressures in a Teflon-lined autoclave. mdpi.comorientjchem.org For instance, Y₂O₃ nanocubes have been synthesized by heating a mixture of yttrium trichloride and HMTA solutions at 180°C for 24 hours. mdpi.com The concentration of the precursor and the type of precipitating agent can influence the morphology of the resulting nanoparticles. orientjchem.org

Another significant pathway is solvothermal decomposition . This method involves dissolving an yttrium precursor like yttrium acetate (B1210297) (which can be derived from yttrium trichloride) in a high-boiling point solvent such as oleylamine. nih.gov The solution is then heated to a high temperature (e.g., 310°C) to induce the nucleation and growth of nanoparticles. nih.gov This technique allows for the synthesis of various shapes, including spherical nanoparticles and square platelets. nih.gov

Precipitation techniques are also widely used. These methods involve the addition of a precipitating agent, like ammonium (B1175870) hydroxide, to an aqueous solution of an yttrium salt, such as yttrium nitrate (B79036) hexahydrate (which can be prepared from yttrium trichloride). mdpi.com The resulting precipitate is then washed, dried, and calcined to obtain yttrium oxide nanoparticles. mdpi.comuobaghdad.edu.iq The calcination temperature is a critical parameter that affects the crystallinity and size of the final nanoparticles. uobaghdad.edu.iq

The table below summarizes various synthesis methods for yttrium oxide nanoparticles using yttrium-based precursors.

| Synthesis Method | Precursor(s) | Precipitating Agent/Solvent | Conditions | Resulting Morphology |

| Hydrothermal Synthesis | Yttrium Trichloride, Hexamethylenetetramine | Deionized Water | 180°C for 24 hours | Nanocubes |

| Hydrothermal Synthesis | Yttrium Nitrate Hexahydrate | Potassium Hydroxide | - | Cubic phase, 34-58 nm |

| Solvothermal Decomposition | Yttrium Acetate | Oleylamine | 310°C for 30 minutes | Spherical nanoparticles, Square platelets |

| Precipitation | Yttrium Nitrate Hexahydrate | Ammonium Hydroxide | Room temperature precipitation, calcination | Orthorhombic shape, ~30 nm |

Synthesis of Y₂O₃–MgO Nanocomposites

This compound is also a precursor for the synthesis of yttrium oxide-magnesium oxide (Y₂O₃–MgO) nanocomposites. sigmaaldrich.com These materials are of interest for applications such as mid-infrared solid-state lasers due to their potential for high thermal conductivity and low phonon energy. nih.gov

One method for preparing these nanocomposites is through sol-gel processing . sigmaaldrich.comresearchgate.net This technique involves creating a homogeneous solution (sol) of the precursors, which then undergoes a transition to a gel-like network. Subsequent drying and heat treatment yield the final nanocomposite material. While this compound can be used, other precursors like yttrium nitrate hexahydrate and magnesium nitrate hexahydrate are also commonly employed in methods like co-precipitation. nih.govmdpi.com

Another approach is the co-precipitation method . In this technique, a solution containing both yttrium and magnesium salts is treated with a precipitating agent to form a mixed hydroxide or carbonate precursor. This precursor is then calcined to produce the Y₂O₃–MgO nanocomposite. nih.govresearchgate.net The intimate mixing of the components at the molecular level during co-precipitation can lead to a uniform distribution of the two oxide phases in the final material. nih.gov

The properties of the resulting Y₂O₃–MgO nanocomposites, such as their microstructure and optical transparency, are influenced by the synthesis method and processing conditions. researchgate.net For instance, powders synthesized via the sol-gel method have been shown to exhibit a high specific surface area, which can be beneficial for sintering into transparent ceramics. researchgate.net

Precursor for Advanced Yttrium-Based Compounds

The utility of this compound extends beyond simple oxides to the synthesis of more complex and technologically significant yttrium-based compounds. sigmaaldrich.comsamaterials.com

Yttrium-Aluminum Garnet (YAG) Powder for Laser Ceramics

This compound serves as a precursor in the preparation of finely dispersed yttrium-aluminum garnet (Y₃Al₅O₁₂, or YAG) powder. sigmaaldrich.com YAG is a critical material in the field of solid-state lasers, often doped with elements like neodymium (Nd) or ytterbium (Yb). americanelements.com The ceramic form of YAG offers advantages over single crystals, particularly in the ability to achieve high doping levels. diva-portal.org

The synthesis of YAG powder from this compound typically involves a co-precipitation or sol-gel process where an aluminum source is also present. The resulting precursor is then calcined at high temperatures to form the garnet crystal structure. samaterials.com The quality of the initial powder, including particle size and purity, is crucial for fabricating high-quality, transparent laser ceramics. diva-portal.org

Yttrium-Iron-Garnets (YIG) for Microwave Filter Applications

This compound is an important precursor for the synthesis of yttrium-iron-garnets (Y₃Fe₅O₁₂, or YIG). sigmaaldrich.comsamaterials.comalfa-chemistry.com YIG is a ferrimagnetic material with a cubic garnet structure and is widely used in microwave applications due to its unique magnetic and magneto-optical properties. wikipedia.orgchalcogen.ro These applications include filters, oscillators, and phase shifters. chalcogen.roheegermaterials.com

The synthesis of YIG often involves a sol-gel or co-precipitation method where this compound and an iron salt (such as iron(III) nitrate) are used as precursors. chalcogen.ro The process allows for the formation of a homogeneous mixture of the metal ions, which upon calcination at temperatures around 700°C, crystallizes into the single-phase YIG structure. chalcogen.ro This low-temperature synthesis route is advantageous compared to traditional solid-state reaction methods. chalcogen.ro The resulting nanocrystalline YIG can exhibit a cage-like morphology. chalcogen.ro

Yttrium-Based Ceramics and Superconductors

This compound is a versatile starting material for a variety of yttrium-based ceramics. sigmaaldrich.comcymitquimica.comsamaterials.com These ceramics find applications in diverse fields, including electronics and phosphors. samaterials.comalfa-chemistry.comheegermaterials.com The synthesis of these materials often leverages the reactivity of this compound to form yttrium oxide, which is a key component in many ceramic formulations. americanelements.com For example, yttria-stabilized zirconia (YSZ) is a well-known ceramic that utilizes yttrium oxide to enhance its properties for applications in high-temperature environments and as an electrolyte in solid oxide fuel cells. americanelements.com

Furthermore, yttrium trichloride has been a precursor in the synthesis of high-temperature superconductors, most notably Yttrium Barium Copper Oxide (YBCO). While the synthesis of YBCO often starts from the respective oxides or carbonates, the fundamental role of yttrium compounds, derivable from precursors like yttrium trichloride, is central to the formation of these complex crystal structures.

Reactions in Non-aqueous Solvents and Organometallic Transformations

This compound (YCl₃·6H₂O) serves as a key precursor in the synthesis of various organometallic yttrium compounds, primarily by undergoing reactions in non-aqueous media. Although it is soluble in water, its reactivity in other solvent systems is crucial for organometallic transformations. It is noted to be insoluble in certain non-aqueous solvents like ethanol (B145695) and pyridine. msesupplies.com

A significant application of yttrium trichloride is in the generation of yttrium-based precatalysts. msesupplies.comottokemi.com For instance, it is used to prepare highly active and enantioselective yttrium precatalysts for processes such as the asymmetric hydroamination of gem-disubstituted aminoalkenes. msesupplies.comottokemi.com These transformations typically involve the reaction of the yttrium precursor with organic ligands in a suitable non-aqueous solvent.

Furthermore, yttrium(III) chloride is instrumental in creating novel organometallic structures. One example involves the generation of a 1,2-dimetalated ethane (B1197151) reagent. This reagent is formed from a vinyl Grignard reagent in the presence of yttrium(III) chloride, sodium cyclopentadienide (B1229720), and diisobutylaluminum hydride (Dibal). researchgate.net This yttrium-based reagent facilitates the regio- and stereoselective (metaloethyl)metalation of acetylenes, yielding ethylated alkenes after hydrolysis. researchgate.net

The following table summarizes a key organometallic transformation involving a yttrium chloride precursor.

| Reactants | Reagents | Product | Application |

| Vinyl Grignard Reagent, Acetylenes | Yttrium(III) chloride, Sodium cyclopentadienide, Diisobutylaluminum hydride (Dibal) | Ethylated alkenes (after hydrolysis) | Regio- and stereoselective (metaloethyl)metalation researchgate.net |

Formation and Transformation into Yttrium Oxyhalides

This compound is a direct precursor to yttrium oxychloride (YOCl), a common yttrium oxyhalide. The transformation occurs through the thermal decomposition of the hydrated salt. When YCl₃·6H₂O is heated, it does not simply lose its water of hydration to form anhydrous yttrium trichloride. wikipedia.org Instead, the process leads to the formation of yttrium oxychloride. wikipedia.orgosti.gov

Studies on the thermal decomposition of various rare-earth chloride hydrates, including yttrium, have elucidated this process. The decomposition begins with the loss of water of hydration at relatively low temperatures. osti.gov As the temperature increases, hydrolysis occurs, leading to the formation of the stable oxychloride.

The thermal decomposition process can be summarized in stages, with specific temperature ranges dictating the resulting products, as detailed in the table below based on thermogravimetric analysis.

| Compound | Temperature Range (°C) | Event | Product |

| Yttrium Trichloride Hydrate (B1144303) | 55 - 110 | Initial loss of water of hydration | Partially hydrated Yttrium Trichloride |

| Yttrium Trichloride Hydrate | 445 - 650 | Decomposition and Hydrolysis | Yttrium Oxychloride (YOCl) osti.gov |

This transformation is a critical aspect of yttrium chemistry, as attempting to produce the anhydrous chloride by simply heating the hydrate will result in the oxychloride instead. wikipedia.org

Role in Yttrium Oxyhydride Chemistry and Anion Sublattice Arrangements

This compound plays a role in the investigation and understanding of yttrium oxyhydrides (YHO), a class of materials with intriguing photochromic properties. nih.govacs.org While not typically a direct solid-state precursor for bulk oxyhydride synthesis—which is often achieved through methods like reactive magnetron sputtering of yttrium dihydride acs.orgaps.org—it is used to prepare solutions for analytical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which are vital for characterizing these complex materials. nih.govacs.org

Yttrium oxyhydrides are mixed-anion compounds, meaning they contain more than one type of anion within their crystal lattice. researchgate.net Specifically, their heteroanionic sublattice consists of oxide (O²⁻) and hydride (H⁻) ions. nih.gov The arrangement of these anions within the face-centered cubic (FCC) cation lattice is not random and dictates the material's unique properties. nih.govacs.org

Research has shown that the anions occupy the tetrahedral and octahedral interstitial sites within the yttrium lattice. nih.gov There is a distinct preference for oxide ions to occupy the tetrahedral sites over hydride ions. nih.govacs.org The ratio and ordering of O²⁻ and H⁻ ions on this sublattice have a significant influence on the material's photochromic behavior and hydride ion dynamics. nih.govacs.org

The study of these materials involves creating sophisticated models to understand the anion arrangement. Both ordered and disordered anion sublattice models are constructed to correlate the composition with the observed properties. nih.govnih.gov These models, supported by experimental data from techniques like NMR, reveal heterogeneities in the samples, which can consist of domains with different compositions (e.g., hydride-rich and hydride-poor regions) rather than a single, homogeneously mixed composition. nih.gov

| Feature | Description |

| Material Class | Rare-earth oxyhydrides (REOₓH₃₋₂ₓ) nih.gov |

| Cation Lattice | Face-Centered Cubic (FCC) nih.gov |

| Anion Sublattice | Composed of oxide (O²⁻) and hydride (H⁻) ions nih.gov |

| Anion Site Preference | Oxide ions show a strong preference for tetrahedral sites over hydride ions. nih.govacs.org |

| Structural Impact | The local arrangement and ordering of the O²⁻ and H⁻ anions are crucial in determining the material's photochromic and conductive properties. nih.govacs.org |

| Role of YCl₃·6H₂O | Used to prepare standard solutions for analytical characterization techniques like ⁸⁹Y NMR spectroscopy to probe the local anion environments. nih.govacs.org |

Catalytic Applications of Yttrium Trichloride Hexahydrate

Lewis Acid Catalysis in Organic Synthesis

Yttrium(III) chloride and its derivatives are recognized as potent Lewis acid catalysts for a variety of organic reactions. du.ac.in Unlike conventional Lewis acids such as AlCl₃ or SnCl₄, which are often deactivated or decomposed by water, rare-earth metal salts like yttrium(III) chloride can remain stable and catalytically active in the presence of moisture. du.ac.in This property is highly advantageous, allowing for a broader range of reaction conditions. The catalytic activity of yttrium compounds facilitates the synthesis of complex molecules, including the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, yttrium chloride salts, in combination with a co-catalyst, have proven to be highly efficient in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce aliphatic polyesters. nih.govrsc.org This catalytic system demonstrates excellent control over the polymer's molecular weight and suppresses side reactions, highlighting its potential for creating sustainable plastics. nih.govrsc.org Furthermore, yttrium(III)-catalyzed reactions, such as the Friedel-Crafts alkylation of indoles with β-trichloro(trifluoro)methyl aryl enones, have been developed to produce functionalized indoles with high yields and enantioselectivity under mild conditions. documentsdelivered.comrsc.org

Yttrium trichloride (B1173362) hexahydrate serves as a crucial starting material for the generation of advanced precatalysts used in asymmetric hydroamination. ottokemi.commsesupplies.com While not typically the active catalyst itself in these specific reactions, it is the source of the yttrium ion for creating highly active and enantioselective catalytic systems. These systems are particularly effective for the hydroamination of gem-disubstituted aminoalkenes, a key process in the synthesis of chiral amines. ottokemi.commsesupplies.com The development of such yttrium-based catalysts is a significant area of research, aiming to achieve high levels of stereocontrol in the formation of nitrogen-containing compounds.

Related yttrium catalysts, particularly yttrium triflate (Y(OTf)₃), have demonstrated significant utility in the chemoselective protection of carbonyl compounds. researchgate.net The protection of functional groups is a fundamental strategy in multi-step organic synthesis. Yttrium triflate efficiently catalyzes the thioacetalization of aldehydes and ketones, converting them into their corresponding dithiolanes and dithianes. researchgate.net A key advantage of using this catalyst is its high chemoselectivity, allowing for the protection of an aldehyde in the presence of a ketone. This selectivity is crucial when dealing with complex molecules possessing multiple reactive sites.

The reaction proceeds smoothly under mild conditions, and the catalyst is effective for a wide range of substrates, including aromatic, heteroaromatic, and aliphatic carbonyl compounds. researchgate.net

Table 1: Chemoselective Thioacetalization of Carbonyl Compounds using Yttrium Triflate

| Entry | Substrate 1 | Substrate 2 | Product from Substrate 1 | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Acetophenone | 2-phenyl-1,3-dithiolane | 95 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 2-(4-chlorophenyl)-1,3-dithiolane | 92 |

| 3 | 4-Nitrobenzaldehyde | Acetophenone | 2-(4-nitrophenyl)-1,3-dithiolane | 94 |

| 4 | Furfural | Cyclohexanone | 2-(furan-2-yl)-1,3-dithiolane | 90 |

This table is based on findings related to yttrium triflate catalysis, demonstrating the principle of chemoselectivity. researchgate.net

Enhancement of Catalytic Performance in Heterogeneous Systems

The application of yttrium compounds extends to heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This approach offers significant advantages, including ease of catalyst separation and recycling.

Yttrium(III) chloride hexahydrate has been identified as an effective additive for enhancing the catalytic activity of gold nanoparticles supported on activated carbon (Au/AC). sigmaaldrich.com Gold-based catalysts are known for their performance in various oxidation and reduction reactions, but their activity can be further improved by the inclusion of promoters. The addition of yttrium chloride to Au/AC systems can lead to improved performance, which is critical for industrial applications where efficiency and catalyst longevity are paramount. sigmaaldrich.com

Role in Petroleum Refining Processes as a Catalyst

Yttrium chloride is utilized as a catalyst or co-catalyst in petroleum refining. stanfordmaterials.com In these large-scale industrial processes, catalysts are essential for cracking, reforming, and other chemical conversions of crude oil into valuable fuels and chemical feedstocks. The use of yttrium-based catalysts can contribute to higher conversion efficiencies and improved product selectivity. stanfordmaterials.com This leads to more economical and greener chemical processes within the refining industry.

Mechanistic Studies of Yttrium-Catalyzed Reactions

Understanding the mechanisms of yttrium-catalyzed reactions is fundamental to optimizing existing processes and designing new, more efficient catalysts. Studies into the ring-opening copolymerization (ROCOP) of epoxides and anhydrides suggest a cooperative mechanism where both the yttrium salt and a co-catalyst are necessary for efficient catalysis. nih.gov Control reactions show that either component alone results in significantly lower yields, indicating a synergistic interaction. nih.gov

In the context of Lewis acid catalysis, well-defined yttrium-based catalysts have been synthesized on silica (B1680970) supports to study reactions like the cycloaddition of CO₂ to epoxides. rsc.org Characterization of the surface-grafted yttrium complexes, combined with Density Functional Theory (DFT) calculations, helps to elucidate the reaction pathways and the structure of the active catalytic sites. rsc.org Similarly, studies on the reactivity of yttrium alkyl complexes with various Lewis acids provide insight into ligand exchange processes and the formation of complex aluminate and gallate structures, which informs the fundamental coordination chemistry of yttrium. researchgate.net These mechanistic investigations are crucial for the rational design of next-generation yttrium catalysts.

Advanced Materials Science Applications Derived from Yttrium Trichloride Hexahydrate

Phosphor Technologies

The utility of yttrium trichloride (B1173362) hexahydrate is prominent in the creation of phosphors, which are essential for modern lighting and display systems. As a high-purity source of yttrium, it enables the production of yttrium-based host materials for luminescence.

Development of Tri-band Rare Earth Phosphors

High-purity grades of yttrium trichloride hexahydrate are fundamental materials for producing tri-band rare earth phosphors. samaterials.com These phosphors are so-named because they emit light in the three primary spectral regions—blue, green, and red—which can be combined to create high-quality white light.

In this context, this compound is typically converted into yttrium oxide (Y₂O₃), which acts as a stable host lattice. This yttrium oxide host is then "activated" by doping it with other rare earth elements. For instance, europium (Eu³⁺) is used to generate red light, and terbium (Tb³⁺) is used for green light. The high purity of the initial yttrium source is paramount, as impurities can quench the luminescence and reduce the efficiency and color purity of the phosphor. The development of these phosphors was a significant step forward, enabling fluorescent lighting and displays with much-improved color rendering compared to earlier technologies.

Applications in LED Lighting and Display Technologies

In solid-state lighting, this compound is a key ingredient in the phosphors used in phosphor-converted white light-emitting diodes (pc-WLEDs). samaterials.com Most white LEDs consist of a blue-emitting InGaN (indium gallium nitride) semiconductor chip coated with a phosphor material. The phosphor absorbs a portion of the blue light and re-emits it at longer wavelengths, typically in the yellow or a combination of green and red regions of the spectrum. The combination of the transmitted blue light and the re-emitted light appears as white light to the human eye.

Yttrium aluminum garnet (YAG), often doped with cerium (Ce³⁺) and synthesized from yttrium-based precursors, is a common yellow-emitting phosphor. Yttrium oxide-based red-emitting phosphors are also crucial for creating "warm white" LEDs, which have a higher color rendering index (CRI) and are often preferred for indoor lighting. samaterials.com In display technologies, the stability and brightness of these yttrium-based phosphors ensure consistent luminance and a wide color gamut over the device's lifespan. stanfordmaterials.com

Synthesis of Europium-Activated Yttrium Oxide (Y₂O₃:Eu³⁺) Phosphors

Europium-activated yttrium oxide is a vital red phosphor used extensively in lighting and displays. This compound is a common starting material for its synthesis due to its solubility and ease of use in wet-chemical methods. One established method involves a simple, one-pot, non-hydrolytic solvent-based synthesis.

A typical synthesis process involves dissolving this compound and europium chloride hexahydrate in specific molar ratios in an organic solvent like oleic acid. The mixture is heated under vacuum to remove water and then combined with another solvent, such as oleylamine. This solution is further heated under a nitrogen atmosphere, leading to the precipitation of uniform, monodisperse nanoparticles of europium-doped yttrium oxide. These nanoparticles can then be collected and further processed to enhance their crystallinity and luminescent properties. This method offers excellent control over particle size and scalability, which is crucial for industrial production.

Interactive Table: Synthesis Parameters for Y₂O₃:Eu³⁺ Nanodiscs

| Parameter | Value / Compound | Purpose |

| Yttrium Source | Yttrium chloride hexahydrate | Precursor for the Y₂O₃ host lattice |

| Dopant Source | Europium chloride hexahydrate | Provides the Eu³⁺ activator ions for red emission |

| Solvent 1 | Oleic acid | Initial solvent for the precursors |

| Solvent 2 | Oleylamine | Added after initial degassing |

| Reaction Temperature | 300 °C | Temperature for nanoparticle formation |

| Atmosphere | Nitrogen | Prevents oxidation during synthesis |

| Final Product | Y₂O₃:Eu³⁺ nanodiscs | Red-emitting phosphor material |

Electronic and Optoelectronic Devices

Beyond lighting, this compound is instrumental in fabricating components for electronic and optoelectronic devices, where it is used both as a dopant and as a precursor for high-performance ceramics.

Dopant in Semiconductor Manufacturing